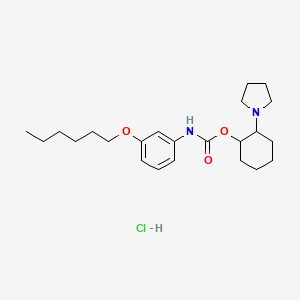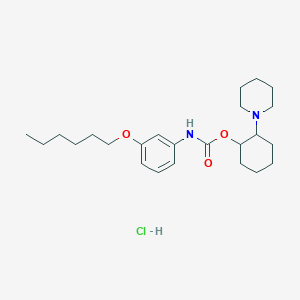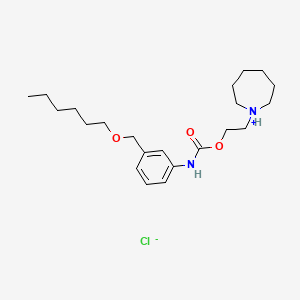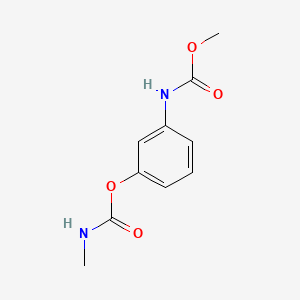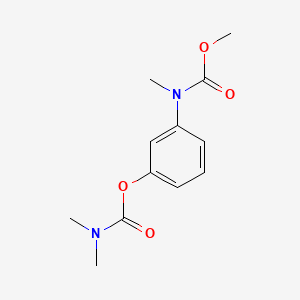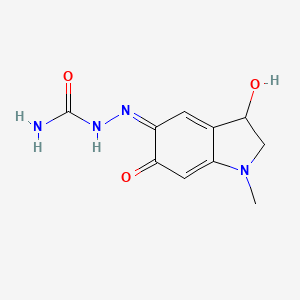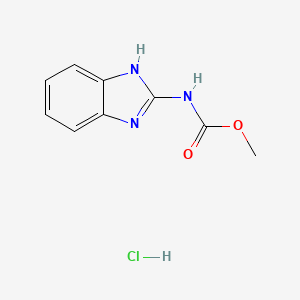
Cerebroside C
説明
Cerebroside C, a sphingolipid, is a fungal metabolite . It belongs to the family of glycosphingolipids, which are amphiphilic molecules with a ceramide backbone and one or more sugar residues . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . These complex lipids are crucial constituents of cell membranes, especially in the nervous system .
Synthesis Analysis
The biosynthesis of monoglycosylceramides like Cerebroside C requires a direct transfer of the carbohydrate moiety from a sugar-nucleotide, such as uridine 5-diphosphate (UDP)-galactose, or UDP-glucose to the ceramide unit . The glycosyl-transferase catalyzed reaction results in an inversion of the glycosidic bond stereochemistry, changing from α →β . Synthesis of galactosylceramide, and glucosylceramide occurs on the lumenal surface of the endoplasmic reticulum, and on the cytosolic side of the early Golgi membranes respectively .Molecular Structure Analysis
Cerebrosides have a characteristic structure consisting of a hydrophobic ceramide region and a hydrophilic galactose-containing head group . The ceramide segment comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The length and saturation of the fatty acid chain can vary, influencing the physical properties of the molecule . The galactose head group is attached to the ceramide through a β-glycosidic linkage .Chemical Reactions Analysis
Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .Physical And Chemical Properties Analysis
The melting point of cerebrosides is considerably greater than physiological body temperature, >37.0 °C, giving glycolipids a paracrystalline, similar to liquid crystal structure . Cerebroside molecules are able form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .科学的研究の応用
Enhancing Chilling Tolerance in Plants
Cerebroside C has been shown to increase chilling tolerance in wheat seedlings, aiding in seed germination and root growth under cold stress conditions. This application could be significant for agricultural practices in colder climates .
Lipid Metabolism Studies
Due to its role as a glycosphingolipid, Cerebroside C can be used in studies investigating lipid metabolism and its effects on cellular functions .
Analytical Methods Development
Cerebroside C, along with other cerebrosides, can be analyzed using chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which are essential for understanding its structure and function in complex biological samples .
作用機序
Target of Action
Cerebroside C, a type of glycosphingolipid, primarily targets cell membranes, particularly in the nervous system . It plays a crucial role in maintaining cell structure and signal transduction processes . In wheat roots, it has been observed to increase tolerance to chilling injury .
Mode of Action
Cerebroside C interacts with its targets by altering the lipid composition of cell membranes . It significantly reduces lipid peroxidation, as expressed by malondialdehyde (MDA) content and relative membrane permeability (RMP) . It also inhibits the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) .
Biochemical Pathways
Cerebroside C affects several biochemical pathways. It enhances the unsaturation degree of fatty acids, as evidenced by the increased contents of linoleic acid, linolenic acid, palmitic acid, and stearic acid . It also increases the capacities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are key enzymes in the antioxidant defense system .
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on cell membranes and lipid composition .
Result of Action
The action of Cerebroside C results in increased chilling tolerance in wheat seedlings . This is evidenced by improved seed germination rate, potential, index, and shorter germination time . Root growth is also significantly improved in terms of length, fresh weight, and dry mass .
Action Environment
The action, efficacy, and stability of Cerebroside C can be influenced by environmental factors. For instance, its ability to increase chilling tolerance is particularly significant in cold environments . .
特性
IUPAC Name |
(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPMXWIFLDIBGD-DDSPGNMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerebroside C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



